3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide
Description
Properties
IUPAC Name |
3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2S/c1-5-9(11)7-3-2-6(10)4-8(7)14(5,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPRGOXKDZZTJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1(=O)=O)C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide
CAS Number: 6575-37-7
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, and characterization, with a particular focus on its potential applications in drug development. The benzothiophene 1,1-dioxide scaffold is a recognized pharmacophore, and this guide will explore its relevance as a building block for developing novel therapeutics, particularly in oncology. The content is structured to provide both foundational knowledge and field-proven insights for professionals engaged in chemical research and drug discovery.
Introduction: The Benzothiophene 1,1-Dioxide Core in Modern Chemistry
Benzothiophene and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging biological activities.[1] The oxidation of the sulfur atom to a sulfone, affording the benzothiophene 1,1-dioxide scaffold, dramatically alters the molecule's electronic properties and reactivity, opening new avenues for chemical exploration and application.[2] The introduction of a sulfonyl group transforms the electron-donating thiophene ring into an electron-accepting moiety, influencing the molecule's potential as a Michael acceptor and its interactions with biological targets.[2]
This guide focuses specifically on the 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide isomer. The strategic placement of chloro and methyl groups on the benzothiophene core is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, as well as its biological activity. The known association of the broader benzothiophene scaffold with the inhibition of key proteins in cancer progression, such as Mcl-1, STAT3, and PHGDH, makes this particular derivative a compound of high interest for further investigation.[3][4][5]
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 6575-37-7 | [4] |
| Molecular Formula | C₉H₆Cl₂O₂S | [6] |
| Molecular Weight | 249.12 g/mol | [6] |
| Melting Point | 136-137 °C | [4][6] |
| Physical Form | Solid | [4] |
| InChI Key | CTPRGOXKDZZTJE-UHFFFAOYSA-N | [6] |
| SMILES | CC1=C(Cl)C2=C(C=C(Cl)C=C2)S1(=O)=O | [6] |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic protons on the benzene ring will appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methyl protons at the 2-position will likely appear as a singlet at approximately δ 2.5-3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbon atoms attached to the chlorine atoms will be shifted downfield. The quaternary carbons of the benzene ring and the thiophene dioxide ring will also be observable. The methyl carbon is expected to resonate at around δ 15-20 ppm.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 248 and 250, with an isotopic pattern characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of SO₂ and chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group (O=S=O) in the region of 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.
Synthesis and Chemical Reactivity
Synthetic Approaches
The original synthesis of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide was reported in the Journal of Heterocyclic Chemistry in 1966. While the full experimental details of this specific synthesis are not widely accessible, a general and robust method for the preparation of benzothiophene 1,1-dioxides involves the oxidation of the corresponding benzothiophene.
Caption: General synthetic route to benzothiophene 1,1-dioxides.
A plausible synthetic pathway would first involve the construction of the 3,6-dichloro-2-methyl-1-benzothiophene core. Various methods for the synthesis of substituted benzothiophenes have been developed, often involving the cyclization of substituted thiophenols or the reaction of o-halovinylbenzenes with a sulfur source.[7]
Once the benzothiophene precursor is obtained, the oxidation of the sulfide to the sulfone can be achieved using a variety of oxidizing agents. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions.
Hypothetical Experimental Protocol (based on general methods):
-
Synthesis of 3,6-Dichloro-2-methyl-1-benzothiophene: A suitable starting material, such as a appropriately substituted thiophenol, would undergo a cyclization reaction to form the benzothiophene ring. This could involve reactions like the Fiesselmann thiophene synthesis or related methodologies.
-
Oxidation to the 1,1-Dioxide: To a solution of 3,6-dichloro-2-methyl-1-benzothiophene in a suitable solvent (e.g., dichloromethane or acetic acid), an oxidizing agent (e.g., 2.2 equivalents of m-CPBA or an excess of 30% hydrogen peroxide) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching any excess oxidant, followed by extraction and washing. The crude product is then purified by recrystallization or column chromatography to yield the desired 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide.
Chemical Reactivity
The reactivity of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide is dominated by the electron-withdrawing nature of the sulfonyl group and the presence of the α,β-unsaturated system within the thiophene dioxide ring. This makes the C2-C3 double bond susceptible to nucleophilic attack, particularly Michael additions.[8] The aromatic ring can undergo electrophilic substitution reactions, with the directing effects of the chloro and sulfonyl groups influencing the position of substitution.
Caption: Reactivity profile of the benzothiophene 1,1-dioxide core.
Applications in Drug Development
The benzothiophene 1,1-dioxide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various therapeutic targets, particularly in oncology.
Inhibition of Cancer-Related Proteins
-
Mcl-1 Inhibition: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor survival and drug resistance.[4] The benzothiophene scaffold has been identified as a core component in the design of Mcl-1 inhibitors.[4][9] While the direct inhibitory activity of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide on Mcl-1 has not been reported, its structural similarity to known Mcl-1 inhibitors suggests it could serve as a valuable starting point for the development of new anti-cancer agents.
-
STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis.[5] Several studies have reported the design and synthesis of benzothiophene 1,1-dioxide derivatives as potent STAT3 inhibitors.[1][5] These compounds have been shown to induce apoptosis and block the cell cycle in cancer cells. The specific substitution pattern of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide may offer a unique handle for optimizing STAT3 inhibitory activity and selectivity.
-
PHGDH Inhibition: Phosphoglycerate dehydrogenase (PHGDH) is a key enzyme in the serine biosynthesis pathway, which is often upregulated in cancer cells to support their high proliferation rate.[3] Recently, benzothiophene 1,1-dioxide derivatives have been identified as novel covalent inhibitors of PHGDH, demonstrating the potential of this scaffold in targeting cancer metabolism.[3]
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3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide physical properties
An In-Depth Technical Guide to the Physical Properties of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide. Recognizing the pivotal role of this compound as a scaffold in medicinal chemistry and materials science, this document synthesizes available data with established methodologies for the experimental determination of its physicochemical characteristics. This guide is structured to provide not only factual information but also the scientific rationale behind the characterization techniques, empowering researchers to both utilize existing data and generate new, reliable information.
Introduction: The Significance of the Benzothiophene 1,1-Dioxide Core
The benzothiophene scaffold is a prominent heterocyclic motif in numerous biologically active compounds, including pharmaceuticals like raloxifene and sertaconazole.[1] The oxidation of the sulfur atom to a sulfone, forming a benzothiophene 1,1-dioxide, significantly alters the molecule's electronic properties and spatial arrangement. This modification can lead to unique pharmacological activities and applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). The subject of this guide, 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide, is a halogenated derivative with potential for further functionalization, making a thorough understanding of its physical properties essential for its application in drug discovery and materials development.
Molecular Structure and Identification
A foundational aspect of understanding a compound's physical properties is a precise knowledge of its molecular structure.
Molecular Formula: C₉H₆Cl₂O₂S[2]
Molecular Weight: 249.12 g/mol [2]
CAS Number: 6575-37-7
Chemical Structure:
Sources
13C NMR Analysis of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide: From Theory to Practical Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide, a heterocyclic scaffold of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data to offer an in-depth exploration of the theoretical principles, predictive analysis, and a robust, field-proven experimental protocol for acquiring and interpreting its ¹³C NMR spectrum. We will dissect the complex interplay of electronic effects from the chloro and sulfone substituents that govern the chemical shifts of the nine unique carbon environments. The guide culminates in a detailed, step-by-step methodology designed to ensure the acquisition of high-fidelity, reproducible data, making it an essential resource for researchers engaged in the synthesis and characterization of novel benzothiophene derivatives.
Introduction: The Benzothiophene 1,1-Dioxide Core
The benzo[b]thiophene 1,1-dioxide scaffold is a versatile heterocyclic system that has garnered significant attention in contemporary research. Its unique electronic and structural properties make it a valuable pharmacophore in drug discovery and a functional unit in the design of advanced organic materials like OLED emitters.[1] The oxidation of the thiophene sulfur to a sulfone dramatically alters the molecule's electronic profile, imparting a strong electron-withdrawing character that is crucial for its function as a Michael acceptor or for tuning its photophysical properties.[2][3]
The specific compound, 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide (Molecular Formula: C₉H₆Cl₂O₂S, Molecular Weight: 249.117 g/mol ), incorporates additional modulation through chloro- and methyl-substituents.[4] Accurate structural elucidation is paramount for understanding its reactivity, biological activity, and material properties. ¹³C NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose, providing direct insight into the carbon framework of the molecule.
This guide aims to provide a definitive resource for the ¹³C NMR analysis of this compound, establishing a clear framework for predicting, acquiring, and interpreting its spectrum with scientific rigor.
Caption: Numbered structure of the target molecule.
Theoretical Underpinnings: Predicting Chemical Shifts
The ¹³C NMR spectrum of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide will exhibit nine distinct signals, one for each chemically non-equivalent carbon atom. The position (chemical shift, δ) of each signal is highly sensitive to the local electronic environment. The primary factors influencing the chemical shifts in this molecule are:
-
Hybridization: Aromatic and olefinic sp² carbons resonate at lower fields (higher ppm values, typically 100-150 ppm) than aliphatic sp³ carbons (typically 10-50 ppm).[5]
-
Inductive Effects: The strongly electronegative chlorine atoms and the sulfone group withdraw electron density from the carbon skeleton. This "deshielding" effect causes the attached carbons and, to a lesser extent, adjacent carbons to resonate at a significantly lower field (higher ppm).[6][7] The sulfone group (SO₂) is a particularly potent electron-withdrawing group, and its impact on the adjacent carbons (C7a) is expected to be substantial.[2]
-
Aromaticity: The carbons within the benzene ring (C4, C5, C6, C7) will appear in the characteristic aromatic region.[8]
-
Quaternary Carbons: Carbons that are not directly bonded to any protons (C2, C3, C3a, C6, C7a) generally produce signals of lower intensity. This is due to a longer spin-lattice relaxation time (T₁) and the absence of the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons receive in standard proton-decoupled experiments.[2][8]
Predicted ¹³C NMR Spectral Data
Based on established chemical shift theory and data from analogous structures, a predicted ¹³C NMR spectrum can be constructed. This predictive analysis is a cornerstone of structural verification, allowing for a targeted interpretation of experimental data.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2-CH₃ | 10 - 15 | Standard sp³ methyl group attached to an sp² carbon.[5] |
| C7 | 120 - 125 | Aromatic CH carbon, likely shielded relative to other aromatic CH carbons due to its position. |
| C4 | 125 - 130 | Aromatic CH carbon. Its precise shift is influenced by the meta-relationship to two Cl atoms and the sulfone group. |
| C5 | 128 - 133 | Aromatic CH carbon, ortho to a Cl atom, leading to a moderate deshielding effect. |
| C3 | 130 - 135 | Quaternary sp² carbon directly attached to an electronegative chlorine atom, causing significant deshielding.[6] |
| C6 | 133 - 138 | Quaternary aromatic carbon directly attached to an electronegative chlorine atom, resulting in strong deshielding.[6] |
| C2 | 135 - 140 | Quaternary sp² carbon in the five-membered ring. Deshielded by the adjacent sulfone group and the overall electron-poor nature of the ring. |
| C3a | 138 - 143 | Quaternary aromatic carbon at the ring junction, deshielded by the adjacent sulfone group. |
| C7a | 140 - 145 | Quaternary aromatic carbon at the ring junction, directly adjacent to the strongly electron-withdrawing sulfone group, expected to be the most downfield of the aromatic carbons.[2] |
A Self-Validating Experimental Protocol
Adherence to a meticulous and well-understood protocol is critical for obtaining high-quality, reproducible ¹³C NMR data. The following workflow is designed as a self-validating system, where careful execution of each step ensures the integrity of the final result.
Caption: Standardized workflow for ¹³C NMR analysis.
Detailed Methodologies
A. Sample Preparation:
-
Analyte Weighing: Accurately weigh approximately 10-20 mg of the title compound. Higher concentrations reduce the required acquisition time.
-
Solvent Choice: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative for less soluble compounds. The choice of solvent is critical as it serves as the internal lock signal and the primary chemical shift reference.[9]
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Ensure complete dissolution, using gentle agitation or brief sonication if required.
-
Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection coils of the spectrometer probe (typically ~4-5 cm).
B. Spectrometer and Acquisition Parameters – The Rationale:
-
Pulse Program (zgpg30): This is a standard inverse-gated decoupling pulse sequence. It provides proton decoupling during signal acquisition to produce a spectrum of singlets, while the decoupler is off during the relaxation delay to suppress the NOE. This provides more uniform signal intensities, which can be helpful for comparing protonated and non-protonated carbons.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended. Quaternary carbons have longer relaxation times, and an insufficient delay will cause their signals to become saturated and appear artificially weak or be missed entirely. This parameter is crucial for trustworthy detection of all nine carbons.[2]
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), signal averaging is required. For a ~10 mg sample, 1024 scans or more are typically necessary to achieve an adequate signal-to-noise ratio.
C. Data Processing:
-
Fourier Transformation (FT): The raw data (Free Induction Decay, or FID) is converted from the time domain to the frequency domain via FT to produce the recognizable NMR spectrum.
-
Phase Correction: The transformed spectrum must be manually or automatically phase-corrected to ensure all peaks are in the positive absorptive phase.
-
Baseline Correction: A flat baseline is essential for accurate peak integration and identification. A polynomial function is applied to correct any rolling or distortion.
-
Calibration: The spectrum is calibrated by setting the known chemical shift of the deuterated solvent's carbon signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) to its correct value. This ensures the accuracy of all other chemical shifts in the spectrum.[9]
Advanced Analysis and Structural Confirmation
While a standard proton-decoupled ¹³C NMR spectrum provides the number of unique carbons and their chemical shifts, unambiguous assignment often requires further experiments. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be invaluable.
-
DEPT-135: In this experiment, CH₃ and CH carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons are absent. For 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide, a DEPT-135 spectrum would show four positive signals (C2-CH₃, C4, C5, C7) and would confirm the assignment of the five quaternary carbons by their absence.
For complete and definitive assignment, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to correlate carbons with their directly attached and long-range coupled protons, respectively.
Conclusion
The ¹³C NMR analysis of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide is a powerful tool for its structural verification. A thorough understanding of the electronic effects exerted by the sulfone and chloro substituents allows for a confident prediction of the nine expected carbon signals. The strong deshielding influence of these groups shifts the quaternary carbons C3, C6, C3a, and C7a significantly downfield, with C7a, being adjacent to the sulfone, expected to be one of the lowest-field signals in the aromatic region. By employing the robust and detailed experimental protocol outlined in this guide, researchers can reliably obtain high-fidelity spectra, enabling accurate interpretation and confirmation of this important chemical entity's structure.
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The Benzothiophene Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Synthesis of Substituted Benzothiophenes for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Unassuming Power of a Fused Ring System
Benzothiophene, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a thiophene ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization have made it a cornerstone in the development of numerous blockbuster drugs.[3] This guide provides a comprehensive overview of the discovery and history of substituted benzothiophenes, delves into the evolution of their synthesis, and explores the structure-activity relationships that have led to their therapeutic success.
A Historical Journey: From Coal Tar to Clinical Candidates
The story of benzothiophene is intrinsically linked to the broader history of heterocyclic chemistry. While the parent compound, thiophene, was famously discovered by Viktor Meyer in 1882 as an impurity in coal tar-derived benzene, the exploration of its fused-ring counterpart, benzothiophene, gained momentum in the 20th century.[4] Initially, benzothiophene was also identified as a component of coal tar and related petroleum deposits.[4] However, its true potential lay dormant until the mid-20th century when the advent of more sophisticated synthetic methods allowed for the systematic creation and biological evaluation of its substituted derivatives.
The initial synthetic approaches were often harsh and low-yielding, limiting the exploration of this chemical space. A significant turning point came with the development of intramolecular cyclization reactions of aryl sulfides, which provided a more reliable means of constructing the benzothiophene core.[5] The latter half of the 20th century and the early 21st century witnessed a renaissance in benzothiophene synthesis, driven by the advent of transition-metal-catalyzed cross-coupling and C-H activation reactions. These modern techniques have not only improved efficiency and functional group tolerance but have also opened up new avenues for creating complex and diverse benzothiophene libraries for drug discovery.[6]
The Evolution of Synthesis: From Classical Cyclizations to Modern Catalysis
The synthesis of the benzothiophene core has evolved significantly over the decades, with a clear trend towards milder conditions, greater efficiency, and broader substrate scope.
Classical Approaches: The Foundation of Benzothiophene Chemistry
Early methods for constructing the benzothiophene ring system often relied on intramolecular cyclization of pre-functionalized aromatic precursors. A representative classical approach is the cyclization of arylthioacetic acids.
Protocol: Synthesis of 3-Hydroxybenzo[b]thiophene via Arylthioacetic Acid Cyclization
-
Step 1: Synthesis of Arylthioacetic Acid.
-
Thiophenol is reacted with chloroacetic acid in a basic medium (e.g., sodium hydroxide in refluxing ethanol) to yield phenylthioacetic acid.
-
-
Step 2: Intramolecular Friedel-Crafts Acylation.
-
The resulting phenylthioacetic acid is treated with a dehydrating agent and Lewis acid catalyst, such as acetic anhydride and polyphosphoric acid (PPA), and heated to induce intramolecular cyclization.
-
-
Step 3: Tautomerization.
-
The initial cyclization product undergoes tautomerization to the more stable 3-hydroxybenzo[b]thiophene.
-
Causality Behind Experimental Choices: The use of a strong acid like PPA is crucial for promoting the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) by protonating the carboxylic acid and generating a reactive acylium ion intermediate. The elevated temperature provides the necessary activation energy for the cyclization to occur.
Modern Marvels: Transition-Metal Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of substituted benzothiophenes, offering unprecedented control and efficiency. Palladium, copper, gold, and rhodium-catalyzed reactions are now commonplace in both academic and industrial settings.
Protocol: Palladium-Catalyzed Annulation of 2-Bromoalkynylbenzenes with a Sulfur Source
-
Step 1: Preparation of the Starting Material.
-
A 2-bromoalkynylbenzene is synthesized via a Sonogashira coupling of a 2-bromoiodobenzene with a terminal alkyne.
-
-
Step 2: Palladium-Catalyzed Annulation.
-
The 2-bromoalkynylbenzene is reacted with a sulfur source, such as sodium sulfide (Na₂S) or thiourea, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a ligand (e.g., Xantphos), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF).
-
-
Step 3: Work-up and Purification.
-
The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford the desired 2-substituted benzothiophene.
-
Causality Behind Experimental Choices: The palladium catalyst is essential for facilitating the oxidative addition into the aryl-bromide bond, followed by migratory insertion of the alkyne and reductive elimination to form the new C-S and C-C bonds of the thiophene ring. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. The base is required to neutralize the acid generated during the catalytic cycle.
Caption: Evolution of Benzothiophene Synthesis.
The Benzothiophene Hall of Fame: Landmark Drugs and Their Mechanisms
The versatility of the benzothiophene scaffold is showcased by its presence in a number of blockbuster drugs targeting a wide array of diseases.
Raloxifene: A Selective Estrogen Receptor Modulator (SERM)
-
Discovery and Development: Developed by Eli Lilly and Company, Raloxifene was initially investigated for the treatment of breast cancer but found its niche in the prevention and treatment of postmenopausal osteoporosis.[7][8] It was approved by the FDA for this indication in 1997.[9]
-
Mechanism of Action: Raloxifene acts as a selective estrogen receptor modulator (SERM).[9] It exhibits estrogenic agonist effects on bone, increasing bone mineral density, while acting as an estrogen antagonist in the breast and uterine tissues.[10] This tissue-selective activity is a hallmark of SERMs and is attributed to the unique conformational changes induced in the estrogen receptor upon ligand binding, leading to differential recruitment of co-activator and co-repressor proteins.
-
Structure-Activity Relationship (SAR): The 6-hydroxy and 4'-hydroxy groups on the benzothiophene and phenyl rings, respectively, are crucial for estrogen receptor binding, mimicking the phenolic hydroxyls of estradiol.[11] The basic amine side chain is also essential for its SERM activity.[12]
| Drug | Target | Therapeutic Area | Key Structural Features |
| Raloxifene | Estrogen Receptor | Osteoporosis, Breast Cancer Prevention | 6-hydroxybenzothiophene, 4'-hydroxyphenyl, basic amine side chain |
| Sertaconazole | Lanosterol 14α-demethylase | Fungal Infections | Benzothiophene ring, Imidazole moiety, Dichlorophenyl group |
| Zileuton | 5-Lipoxygenase | Asthma | Benzothiophene ring, N-hydroxyurea moiety |
Sertaconazole: A Potent Antifungal Agent
-
Discovery and Development: Sertaconazole is a benzothiophene-containing imidazole antifungal agent.[13]
-
Mechanism of Action: Like other azole antifungals, sertaconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity, leading to fungal cell death.[13] The benzothiophene ring in sertaconazole is thought to mimic tryptophan, allowing it to insert into the fungal cell membrane and form pores, contributing to its fungicidal activity.[13]
-
Structure-Activity Relationship (SAR): The imidazole ring is a key pharmacophore for interacting with the heme iron of the cytochrome P450 enzyme. The dichlorophenyl group and the benzothiophene moiety contribute to the overall lipophilicity and binding affinity of the molecule.
Caption: Mechanism of Action of Sertaconazole.
Zileuton: An Inhibitor of Leukotriene Synthesis
-
Discovery and Development: Zileuton was introduced by Abbott Laboratories in 1996 for the maintenance treatment of asthma.[5][15]
-
Mechanism of Action: Zileuton is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthetic pathway of leukotrienes.[16] By inhibiting 5-LOX, zileuton prevents the formation of pro-inflammatory leukotrienes, which are major mediators of airway inflammation, bronchoconstriction, and mucus production in asthma.[17]
-
Structure-Activity Relationship (SAR): The N-hydroxyurea moiety is a critical pharmacophore that chelates the non-heme iron atom in the active site of 5-LOX.[18] The benzothiophene ring serves as a lipophilic anchor, contributing to the overall binding affinity of the molecule.
Future Directions: The Enduring Legacy of the Benzothiophene Scaffold
The journey of substituted benzothiophenes from coal tar components to life-saving medicines is a testament to the power of organic synthesis and medicinal chemistry. The continued development of novel synthetic methodologies will undoubtedly lead to the creation of even more complex and diverse benzothiophene derivatives. As our understanding of disease biology deepens, the benzothiophene scaffold is poised to remain a central theme in the discovery of new therapeutics for a wide range of human ailments, from cancer and inflammatory diseases to neurodegenerative disorders. The rich history and versatile chemistry of this remarkable heterocyclic system ensure its enduring legacy in the field of drug discovery.
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- Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors. Bioorg Med Chem Lett. 2004;14(13):3521-3525.
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- Identification of Raloxifene as a Novel CB2 Inverse Agonist. PLoS One. 2013;8(2):e56457.
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Methodological & Application
Application Notes and Protocols for the Safe Handling of Chlorinated Benzothiophenes
These notes are intended for researchers, scientists, and drug development professionals working with chlorinated benzothiophenes. This document provides a detailed guide to the safe handling, use, and disposal of this class of compounds, emphasizing a proactive approach to safety through a thorough understanding of their potential hazards and the implementation of robust safety protocols.
Introduction: The Duality of Chlorinated Benzothiophenes
Benzothiophene and its derivatives are privileged structures in medicinal chemistry, forming the core of various biologically active molecules with applications as antimicrobial, anti-cancer, and anti-inflammatory agents.[1] The introduction of chlorine atoms onto the benzothiophene scaffold can further modulate the biological activity and pharmacokinetic properties of these compounds, making them of significant interest in drug discovery and materials science.[1]
However, the very features that make these compounds chemically interesting and biologically active also necessitate a high degree of caution. The presence of both a sulfur-containing heterocycle and chlorine substituents raises potential toxicological and reactivity concerns. Chlorinated aromatic compounds, as a class, are known for their potential toxicity and environmental persistence.[2] Therefore, a comprehensive understanding of the associated risks and the implementation of stringent safety protocols are paramount for any researcher working with these substances.
This guide provides a framework for the safe handling of chlorinated benzothiophenes, moving beyond a simple list of rules to explain the rationale behind each precaution, thereby empowering researchers to make informed decisions and foster a culture of safety in the laboratory.
Hazard Identification and Risk Assessment: A Proactive Approach
Due to the specialized nature of many chlorinated benzothiophenes, specific toxicological data and established occupational exposure limits (OELs) are often unavailable. In the absence of such data, a conservative approach based on the principles of chemical safety for handling hazardous and novel substances must be adopted.
2.1. Known and Potential Hazards:
-
Toxicity: While specific data is limited, chlorinated derivatives of benzothiophene have garnered scientific interest with respect to their toxicity.[1] As a general class, chlorinated hydrocarbons can act as neurotoxins and may have carcinogenic properties.[3] The primary routes of exposure are inhalation, skin contact, and ingestion.[4]
-
Reactivity: The synthesis of chlorinated benzothiophenes can involve reactive intermediates and exothermic reactions. For instance, chlorination reactions using sodium hypochlorite can lead to competing oxidation reactions.[5] The presence of certain functional groups on the benzothiophene ring can influence reactivity; for example, the presence of a furan ring can lead to highly exothermic reactions.[1][5]
-
Thermal Decomposition: The thermal decomposition of chlorinated hydrocarbons can produce toxic and corrosive byproducts, including hydrogen chloride (HCl), phosgene (COCl2), and other chlorinated compounds.[6][7][8]
2.2. Risk Assessment Protocol:
Before commencing any work with chlorinated benzothiophenes, a thorough risk assessment must be conducted. This process should be documented and reviewed by the institution's environmental health and safety (EHS) department.
Step-by-Step Risk Assessment:
-
Identify the specific chlorinated benzothiophene(s) to be used.
-
Gather all available safety information: This includes any available Safety Data Sheets (SDS) for the specific compound or structurally similar compounds.
-
Evaluate the scale of the experiment: The quantity of material being used will directly impact the potential risk.
-
Identify all potential hazards: Consider toxicity, reactivity, flammability, and the potential for generating hazardous byproducts.
-
Assess the likelihood and severity of potential exposure scenarios.
-
Implement control measures: Based on the risk assessment, determine the necessary engineering controls, administrative controls, and personal protective equipment (PPE).
-
Plan for emergencies: Develop specific procedures for spills, fires, and personnel exposure.
-
Document the risk assessment and obtain necessary approvals.
The Hierarchy of Controls: A Multi-Layered Safety Strategy
The most effective way to mitigate risks is to follow the hierarchy of controls, which prioritizes the most effective control measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: While complete elimination may not be possible, consider if a less hazardous analogue could be used to achieve the desired scientific outcome.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard.
-
Chemical Fume Hood: All work with chlorinated benzothiophenes, including weighing, dissolving, and running reactions, must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
-
Administrative Controls: These are changes to work practices and procedures.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving chlorinated benzothiophenes.
-
Training: All personnel must be trained on the specific hazards and safety procedures for these compounds.
-
Restricted Access: Designate specific areas for working with these compounds and restrict access to authorized personnel.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other controls.
Personal Protective Equipment (PPE): The Final Barrier
The appropriate PPE must be worn at all times when handling chlorinated benzothiophenes.
| PPE Item | Specifications | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended. | Prevents skin absorption, a primary route of exposure.[9] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects against skin contact from spills. |
| Respiratory Protection | A respirator may be required for certain high-risk procedures, as determined by the risk assessment. | Protects against inhalation of aerosols or volatile compounds. |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is crucial to prevent accidental exposure and release.
5.1. Handling Protocol:
-
Preparation: Before starting work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Have a spill kit and emergency contact information accessible.
-
Weighing: Weigh solid chlorinated benzothiophenes in a fume hood. Use a disposable weighing boat to minimize contamination.
-
Transfers: Conduct all transfers of solutions containing chlorinated benzothiophenes in the fume hood. Use a secondary container when transporting these materials outside of the hood.
-
Heating: When heating reactions, use a well-controlled heating mantle or oil bath. Avoid open flames. Be aware that thermal decomposition can generate hazardous gases.[6][7]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
5.2. Storage Protocol:
-
Location: Store chlorinated benzothiophenes in a designated, well-ventilated, and secure area.
-
Containers: Keep containers tightly sealed and clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents and alkali metals.
-
Inventory: Maintain an accurate inventory of all chlorinated benzothiophenes.
Emergency Procedures: Preparedness is Key
Rapid and appropriate response to an emergency can significantly mitigate the consequences of an incident.
Caption: A clear workflow for responding to emergencies involving chlorinated benzothiophenes.
6.1. Spill Response:
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Place the contaminated absorbent in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's EHS or emergency response team.
-
6.2. Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal: Responsible Stewardship
All waste containing chlorinated benzothiophenes must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent materials, weighing boats) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing chlorinated benzothiophenes in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Procedures: Follow all institutional and regulatory guidelines for the disposal of hazardous chemical waste.
Conclusion: A Commitment to Safety
Working with chlorinated benzothiophenes offers exciting opportunities for scientific advancement. However, this potential must be balanced with a steadfast commitment to safety. By understanding the potential hazards, conducting thorough risk assessments, and adhering to the protocols outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Remember that safety is a shared responsibility, and a proactive, informed approach is the cornerstone of a safe and successful research endeavor.
References
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Ghate, M., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 139, 894-916. [Link]
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Castillo, D. A., et al. (2021). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry, 19(4), 846-851. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%. [Link]
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MDPI. (2024). Human Health Risk Assessment of Chlorinated Hydrocarbons in Groundwater Based on Multi-Pathway Analysis. International Journal of Environmental Research and Public Health, 21(1), 1. [Link]
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ResearchGate. (2021). Thiophenes and their Benzo Derivatives: Reactivity. [Link]
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ResearchGate. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]
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RSC Publishing. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews, 24(6), 423-430. [Link]
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PubMed Central. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7, 2. [Link]
-
Figshare. (2020). Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene. [Link]
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MDPI. (2019). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 24(21), 3861. [Link]
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ACS Publications. (2022). Base-Mediated Annulation of Electrophilic Benzothiophene with Naphthols and Phenols: Accessing Benzothiophene-Fused Heteroacenes. The Journal of Organic Chemistry, 87(13), 8349–8360. [Link]
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NJ.gov. (2000). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]
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CDC. (n.d.). Chlorinated camphene - IDLH. [Link]
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AccessMedicine. (n.d.). CHLORINATED HYDROCARBON PESTICIDES. [Link]
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ChemistryViews. (2020). New Path to Benzothiophenes. [Link]
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AFIRM Group. (2021). CHLORINATED BENZENES AND TOLUENES. [Link]
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Application Notes and Protocols: 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide as a Novel Fluorescent Label
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the potential use of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide as a core structure for a novel fluorescent label. This document outlines the scientific rationale, a proposed synthetic route for creating an amine-reactive derivative, detailed protocols for protein conjugation and characterization, and a discussion of potential applications.
Introduction: The Promise of the Benzothiophene 1,1-Dioxide Scaffold
The benzo[b]thiophene 1,1-dioxide core is an emerging platform in the development of fluorescent probes.[1] Its rigid, planar structure provides a robust foundation for creating fluorophores with desirable photophysical properties. The electron-withdrawing nature of the sulfone group can be strategically paired with electron-donating substituents to create "push-pull" systems. This molecular architecture often leads to significant intramolecular charge transfer (ICT), resulting in desirable characteristics for a fluorescent label, such as large Stokes shifts, which is the separation between the absorption and emission maxima.[1] A large Stokes shift is particularly advantageous in fluorescence-based applications as it minimizes self-quenching and reduces spectral crosstalk in multicolor imaging experiments.
Physicochemical and Estimated Photophysical Properties
A summary of the known and estimated properties of the parent compound and its proposed amine-reactive derivative is presented below.
| Property | Value/Estimate | Source/Justification |
| Parent Compound | 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide | |
| Molecular Formula | C₉H₆Cl₂O₂S | [3] |
| Molecular Weight | 249.12 g/mol | [3] |
| Melting Point | 136-137 °C | [3] |
| Proposed Amine-Reactive Derivative | 3,6-dichloro-2-methyl-1-benzothiophene-1,1-dioxide-7-sulfonyl chloride | |
| Estimated Excitation Max (λex) | ~380-420 nm | Based on related benzothiophene dioxide structures.[1][4] |
| Estimated Emission Max (λem) | ~450-500 nm | Estimated based on a Stokes shift of >70 nm.[1] |
| Estimated Stokes Shift | >70 nm | A key feature of push-pull benzothiophene dioxides.[1] |
| Estimated Quantum Yield (ΦF) | High | Benzothiophene S-oxides can have quantum yields >98%.[2] |
Synthesis of an Amine-Reactive Fluorescent Label
To utilize 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide as a fluorescent label for biomolecules, it must first be functionalized with a reactive group that can form a stable covalent bond with common functional groups found in proteins, such as primary amines (e.g., the ε-amino group of lysine). A sulfonyl chloride group is a suitable choice for this purpose, as it readily reacts with primary amines to form stable sulfonamides.[5]
The following section outlines a proposed synthetic pathway for the preparation of 3,6-dichloro-2-methyl-1-benzothiophene-1,1-dioxide-7-sulfonyl chloride .
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from the parent compound:
Detailed Synthetic Protocol
Step 1: Chlorosulfonation of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide
-
In a fume hood, carefully add 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide (1 eq.) in small portions to an excess of chlorosulfonic acid (5-10 eq.) at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched by carefully pouring it onto crushed ice.
-
The precipitated sulfonic acid derivative is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Conversion to the Sulfonyl Chloride
-
The dried sulfonic acid derivative from Step 1 is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude sulfonyl chloride can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
Note on Handling: Sulfonyl chlorides are moisture-sensitive and should be handled in a dry environment and stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).[2][6]
Protocol for Protein Labeling
The following protocol provides a general procedure for the covalent labeling of proteins with the synthesized amine-reactive benzothiophene dioxide sulfonyl chloride.
Materials and Reagents
-
Protein of interest (e.g., antibody) at a concentration of 5-20 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Amine-reactive benzothiophene dioxide sulfonyl chloride dye.
-
Anhydrous N,N-dimethylformamide (DMF).
-
0.1 M Sodium bicarbonate buffer, pH 9.0.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Labeling Workflow
Step-by-Step Protocol
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 5-20 mg/mL.[7] Ensure the buffer is free of any primary amines (e.g., Tris or glycine).[8]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in anhydrous DMF to a concentration of 10 mg/mL.[7]
-
Conjugation Reaction:
-
Purification:
-
Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[9]
-
The first colored fraction to elute will be the labeled protein.
-
Characterization of the Labeled Protein
Determination of the Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration using the Beer-Lambert law:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
The DOL is the ratio of the dye concentration to the protein concentration:
-
DOL = [Dye] / [Protein]
-
Potential Applications
A fluorescent label based on the 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide scaffold could be a valuable tool in various research and drug development applications, including:
-
Fluorescence Microscopy: For the visualization of cellular structures and protein localization.
-
Flow Cytometry: For the identification and sorting of cells based on the expression of specific surface markers.
-
Immunofluorescence Assays: As a detection reagent in techniques such as ELISA and Western blotting.
-
High-Throughput Screening: In fluorescence-based assays for drug discovery.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH is between 9.0 and 10.0 for optimal reaction with primary amines.[5][8] |
| Presence of amine-containing substances in the protein buffer. | Use an amine-free buffer like sodium bicarbonate or borate.[8] | |
| Hydrolysis of the sulfonyl chloride dye. | Prepare the dye stock solution immediately before use and handle it in a dry environment.[6] | |
| Precipitation of Protein during Labeling | High dye-to-protein ratio. | Optimize the molar ratio of dye to protein. |
| Low solubility of the dye-protein conjugate. | The introduction of sulfonate groups on the dye can improve water solubility.[1] | |
| Low Fluorescence of the Conjugate | Fluorescence quenching due to a high DOL. | Aim for a lower DOL by adjusting the dye-to-protein ratio. |
| The local environment of the conjugated dye is quenching fluorescence. | The specific labeling site on the protein can influence fluorescence. |
References
-
Synthesis of benzo[b]thiophene 1,1-dioxides via Pd-catalyzed sulfinylation of aryl triflates and their use as large Stokes shift fluorophores for multicolor live-cell imaging with self-labeling tags. ChemRxiv. [Link]
-
Fluorescent labeling and modification of proteins. PMC - NIH. [Link]
-
Tf2O/2-Chloropyridine-Triggered Synthesis of Benzo[b]thiophene 1,1-Dioxides from Sulfonium α-Acyl Sulfonylmethylides. ResearchGate. [Link]
-
3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide - C9H6Cl2O2S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
-
Protein labeling protocol. Abberior Instruments. [Link]
-
Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins. The Journal of Nuclear Medicine. [Link]
-
Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties. PubMed. [Link]
-
Why is my protein labelling not working? ResearchGate. [Link]
- Process for production of aromatic sulfonyl chloride compound.
-
Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Lissamine Rhodamine B Sulfonyl Chloride [Sulforhodamine B sulfonyl chloride] *CAS 62796-29-6* | AAT Bioquest [aatbio.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide
Welcome to the dedicated technical support guide for the purification of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide . This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. As a key intermediate in the development of novel therapeutics, including STAT3 inhibitors, achieving high purity is critical for reliable downstream applications.[1] This guide provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven experience.
Compound Quick Reference
Before initiating any purification process, it is essential to be familiar with the key physical properties of the target compound. These parameters are fundamental to selecting the appropriate purification strategy and assessing its success.
| Property | Value | Source |
| CAS Number | 6575-37-7 | |
| Molecular Formula | C₉H₆Cl₂O₂S | [2] |
| Molecular Weight | 249.12 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | 136 - 137 °C | [2] |
| Appearance | White to off-white crystalline solid | - |
Logical Workflow for Purification Strategy
The first critical decision is selecting the right purification technique. This choice depends primarily on the purity of the crude material and the scale of the experiment. The following workflow provides a logical path for making this determination.
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide in a practical question-and-answer format.
Recrystallization Issues
Recrystallization is the preferred method for final purification of solid products, leveraging differences in solubility between the target compound and impurities at varying temperatures.[3]
Q1: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What's wrong?
A1: This is a common issue that typically points to one of two scenarios: either the solution is not supersaturated, or the nucleation process is inhibited.
-
Potential Cause 1: Excessive Solvent: You may have used too much solvent, meaning the solution does not become saturated even at low temperatures.
-
Solution: Re-heat the solution and evaporate a portion of the solvent under a gentle stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again. As a general guideline, the amount of recrystallization solvent should be 1 to 6 times the weight of the crude material.[4] Using too much solvent will result in a low yield.[4]
-
-
Potential Cause 2: Lack of Nucleation Sites: Crystal formation requires an initial "seed" or surface to grow upon.
-
Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide ideal nucleation sites.
-
Solution B (Seed Crystal): If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This will induce rapid crystallization.
-
Solution C (Shock Cooling): Briefly place the flask in an ice bath or even a dry ice/acetone bath for a few minutes. This rapid temperature drop can sometimes force nucleation, though it may lead to smaller, less pure crystals.
-
Q2: My product "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound's solubility limit is exceeded while the solution is still above the compound's melting point, causing it to separate as a liquid phase.
-
Causality: This often happens when a solution is cooled too quickly or when the chosen solvent is a very poor solvent for the compound even at high temperatures.
-
Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the compound remains dissolved at a slightly lower temperature. Then, allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the formation of well-defined crystals.[5][6]
Q3: My recrystallized product is still colored. How do I remove colored impurities?
A3: Persistent color often indicates the presence of highly conjugated, non-polar impurities that co-crystallize with your product.
-
Solution: Activated charcoal treatment is highly effective. After dissolving the crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Keep the solution hot and swirl for 2-5 minutes. The charcoal will adsorb the colored impurities. Crucially , perform a hot filtration through a fluted filter paper or a small plug of Celite® in a heated funnel to remove the charcoal. If you allow the solution to cool, your product will crystallize out along with the charcoal. Then, allow the hot, colorless filtrate to cool and crystallize as usual.
Column Chromatography Issues
Column chromatography is the most powerful and versatile method for separating compounds with different polarities, making it ideal for purifying crude reaction mixtures.[3][7][8]
Q4: What is a good starting solvent system for silica gel chromatography of this compound?
A4: Based on the structure (a moderately polar benzothiophene dioxide), a non-polar mobile phase with a polar modifier is appropriate.
-
Recommended Starting Point: Begin with a mixture of Hexane and Ethyl Acetate .[3][9] Start eluting the column with 100% Hexane and gradually increase the proportion of Ethyl Acetate (e.g., 98:2, 95:5, 90:10 v/v). Your target compound should elute at a concentration that gives it a Retention Factor (Rf) of approximately 0.25-0.35 on a TLC plate developed with that same solvent system.
-
Alternative Systems: If separation is poor, a mixture of Dichloromethane and Hexane can also be effective.
Q5: My compounds are running as streaks instead of tight bands on the column. Why is this happening?
A5: Streaking (or tailing) on a silica column is usually caused by overloading the column or by interactions between the compound and the stationary phase.
-
Potential Cause 1: Overloading: You have loaded too much crude material onto the column.
-
Solution: As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel used (e.g., 100-200 mg of crude on a 10 g silica column). If you need to purify a large amount, use a larger column.
-
-
Potential Cause 2: Compound Acidity/Basicity: Although unlikely to be a major issue for this specific molecule, trace acidic impurities on the silica surface can sometimes interact with compounds.
-
Solution: If streaking is severe, you can try pre-treating your solvent system by adding a very small amount of a modifier. For neutral compounds like this, this is rarely necessary, but if acidic impurities are suspected from the synthesis, adding ~0.1% triethylamine to the eluent can help.
-
Q6: I've finished the column, but my yield is very low. Where did my product go?
A6: Low recovery suggests the product either did not elute from the column or was missed during fraction collection.
-
Solution 1 (Check Polarity): Your product may be more polar than anticipated and requires a much stronger solvent to elute. After collecting your expected fractions, flush the column with a highly polar solvent (e.g., 100% Ethyl Acetate or even 95:5 Ethyl Acetate/Methanol) and collect this "column flush" as a separate fraction. Analyze it by TLC to see if your product is present.
-
Solution 2 (Fraction Analysis): Ensure you are analyzing your fractions thoroughly by TLC. Sometimes a product can elute more slowly and over a larger number of fractions than expected.
Standard Operating Protocols
These protocols provide a validated starting point for your purification experiments. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: High-Purity Recrystallization
This protocol is designed for material that is already >90% pure and requires a final polishing step to achieve analytical grade purity.
-
Solvent Selection: A mixture of Isopropyl Alcohol (IPA) and water is an excellent choice for this class of compounds.[4]
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot IPA required to fully dissolve the solid at a gentle boil.
-
Induce Supersaturation: Remove the flask from the heat source. Slowly add deionized water dropwise to the hot solution until a faint, persistent cloudiness appears. Add one or two more drops of hot IPA to redissolve the precipitate, resulting in a perfectly saturated solution.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold IPA/water mixture (using the same ratio as determined in step 3) to remove any residual soluble impurities.[4]
-
Drying: Dry the purified crystals under high vacuum to a constant weight. The final product should be a white crystalline solid with a sharp melting point near 136-137 °C.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 5. orbi.umons.ac.be [orbi.umons.ac.be]
- 6. Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
Stability issues of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide in solution
Welcome to the technical support center for 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we provide troubleshooting advice and frequently asked questions based on the chemical principles of the benzothiophene 1,1-dioxide scaffold.
Introduction to the Stability of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide
3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide belongs to the class of sulfones, which are organosulfur compounds known for their high stability.[1] Generally, sulfones exhibit strong resistance to oxidation, corrosion, and high temperatures.[1] The benzothiophene core is a key heterocyclic motif in medicinal chemistry and materials science, and its dioxide form is typically prepared through oxidation of the corresponding benzothiophene.[2][3] While the core structure is robust, the substituents and the overall electronic nature of the molecule can influence its stability in solution under various experimental conditions.
This guide will help you navigate potential challenges and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide in its solid form and in solution?
A:
-
Solid Form: As a solid, the compound is expected to be stable when stored in a cool, dry, and dark place. A tightly sealed container is recommended to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration (-20°C) is advisable.
-
In Solution: Stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. The choice of solvent is critical (see Q2). It is best practice to prepare fresh working solutions from a stock solution for each experiment to minimize degradation.
Q2: Which solvents are recommended for dissolving 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide?
A: The choice of solvent depends on the experimental requirements. For general use, aprotic, anhydrous solvents of high purity are recommended. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)[2]
-
Acetonitrile (ACN)
It is crucial to use anhydrous solvents, as the presence of water could potentially lead to slow hydrolysis under certain conditions, especially at elevated temperatures or extreme pH.
Q3: Is 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide sensitive to light?
Q4: Can this compound react with common buffers or media components in biological assays?
A: The benzothiophene 1,1-dioxide core is generally stable. However, the presence of two chlorine atoms on the aromatic ring and the electron-withdrawing sulfone group could make the molecule susceptible to nucleophilic attack under specific conditions. Highly nucleophilic species, such as thiols (e.g., glutathione, cysteine) present in some biological media or buffers, could potentially react with the compound, especially at physiological pH and temperature over extended incubation times.[4][5][6] It is advisable to run control experiments to assess the stability of the compound in your specific assay medium.
Troubleshooting Guide
If you are observing unexpected results, such as loss of activity, appearance of new peaks in your analytical chromatogram, or color changes in your solution, the following troubleshooting steps can help you identify and resolve potential stability issues.
Issue 1: Gradual loss of compound concentration or activity over time.
This is a common indicator of degradation. The following workflow can help you diagnose the cause.
Caption: Troubleshooting workflow for compound degradation.
Issue 2: Appearance of unexpected peaks in analytical data (HPLC, LC-MS).
The presence of new peaks suggests the formation of degradation products or impurities.
Table 1: Potential Degradation Pathways and Diagnostic Clues
| Potential Cause | Plausible Mechanism | Diagnostic Clues in LC-MS | Recommended Action |
| Reaction with Nucleophiles | Nucleophilic aromatic substitution of one of the chlorine atoms by a nucleophile (e.g., R-SH, R-NH2) in the medium. | Appearance of a new peak with a mass corresponding to [M - Cl + Nucleophile]. | Identify the nucleophilic species in your medium. Consider using a less nucleophilic buffer or reducing the concentration of the nucleophile if possible. Run a control with the compound and the suspected nucleophile. |
| Hydrolysis | Slow reaction with water, potentially leading to the replacement of a chlorine atom with a hydroxyl group or ring opening under harsh conditions (extreme pH, high temperature). | Appearance of a new peak with a mass corresponding to [M - Cl + OH]. | Ensure the use of anhydrous solvents. If working in aqueous media, assess stability at different pH values to find an optimal range. |
| Oxidative Degradation | Although the sulfone is a high oxidation state of sulfur, other parts of the molecule could be susceptible to oxidation if strong oxidizing agents are present. | Appearance of peaks with mass additions corresponding to oxygen atoms (+16 Da). | Avoid sources of strong oxidants. Consider degassing solutions or adding antioxidants if compatible with your experiment. |
Experimental Protocol: Assessing Compound Stability in Your Experimental Medium
This protocol provides a systematic way to evaluate the stability of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide under your specific experimental conditions.
Objective: To determine the rate of degradation of the compound in a specific solvent or biological medium over time.
Materials:
-
3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide
-
High-purity solvent (e.g., DMSO)
-
Experimental medium (e.g., cell culture medium, buffer)
-
HPLC or LC-MS system
-
Incubator set to the experimental temperature
-
Amber vials
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO.
-
Prepare Test Solutions:
-
Control: Dilute the stock solution to the final experimental concentration in the pure solvent used for the stock (e.g., DMSO).
-
Test: Dilute the stock solution to the same final concentration in your experimental medium.
-
-
Time Point Zero (t=0): Immediately after preparation, take an aliquot of both the control and test solutions and analyze them by HPLC or LC-MS to determine the initial peak area of the parent compound.
-
Incubation: Incubate the remaining solutions under your standard experimental conditions (temperature, light/dark, atmosphere).
-
Subsequent Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from both solutions and analyze them by HPLC or LC-MS.
-
Data Analysis:
-
Calculate the percentage of the remaining compound at each time point relative to the t=0 peak area.
-
Plot the percentage of the remaining compound versus time for both the control and test solutions.
-
Compare the stability profiles. If the compound is significantly less stable in the test medium, it suggests an interaction with one or more components of that medium.
-
Structural Considerations for Stability
The chemical structure of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide provides clues to its potential reactivity.
Caption: Structural features and their stability implications.
By understanding the potential reactivity of these different moieties, you can make more informed decisions about experimental design and troubleshooting.
References
-
ChemSynthesis. 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide. [Link]
-
Papakyriakou, A., et al. (2022). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry, 65(7), 5472-5501. [Link]
-
PubChem. Benzo(b)thiophene 1,1-dioxide, 3-methyl-. [Link]
-
Wang, Y., et al. (2013). Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. The Journal of Physical Chemistry Letters, 4(15), 2539-2544. [Link]
-
Yoshida, S., et al. (2024). Facile synthesis of dibenzothiophene S-oxides from sulfinate esters. Chemical Communications, 60(6), 684-687. [Link]
-
ResearchGate. Comparison of oxidative stability for various sulfones as electrolyte... [Link]
-
Kilanowski, D. R., et al. (1978). Hydrodesulfurization of Thiophene, Benzothiophene, Dibenzothiophene, and Related Compounds Catalyzed by Sulfided CoO-MoO3/gamma-Al2O3. Journal of Catalysis, 55(2), 129-137. [Link]
-
NOBLECHEMISTRY. (2022, January 19). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. YouTube. [Link]
-
Aliaga, M. E., et al. (2014). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine by biothiols. Journal of Physical Organic Chemistry, 27(8), 670-675. [Link]
-
Wikipedia. Sulfone. [Link]
-
Reddy, T. R., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6033-6045. [Link]
-
Song, C., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6580-6587. [Link]
-
Wang, H., et al. (2021). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Nature Communications, 12(1), 5833. [Link]
-
ResearchGate. Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. [Link]
-
Yoshida, S., et al. (2024). Facile synthesis of dibenzothiophene S-oxides from sulfinate esters. Chemical Communications, 60(6), 684-687. [Link]
-
ResearchGate. (PDF) Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. [Link]
-
ChemRxiv. Synthesis of benzo[b]thiophene 1,1-dioxides via Pd-catalyzed sulfinylation of aryl triflates and their use as large Stokes shift. [Link]
-
PubChem. 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride. [Link]
-
ResearchGate. (PDF) Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and1-chloro-2-nitrobenzenes with 1,3-dithiols. [Link]
-
MolPort. 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide. [Link]
Sources
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
How to avoid impurities in 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide production
Technical Support Center: 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working on the synthesis of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide. Our goal is to provide in-depth, actionable insights to help you identify, control, and eliminate impurities during production, ensuring the highest possible purity of your final compound.
Section 1: Understanding the Synthetic Pathway and Key Challenges
The synthesis of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. While numerous specific synthetic routes exist, a common conceptual pathway involves the formation of a 2-methylbenzothiophene core, followed by chlorination and oxidation.[1][2][3] Each of these stages presents unique challenges and potential impurity-forming side reactions.
The purity of the final product is paramount, as this compound often serves as a key intermediate in the development of pharmacologically active molecules.[4] Impurities can lead to downstream reaction failures, complex purification challenges, and misleading biological data.
Caption: Conceptual workflow for the synthesis of the target compound, highlighting key stages where impurities can arise.
Section 2: Troubleshooting Guide - Impurity Diagnosis and Mitigation
This section addresses common issues encountered during synthesis in a practical question-and-answer format.
Issues in the Chlorination Stage
Q1: My final product is contaminated with isomeric dichlorides (e.g., 3,5-dichloro or 3,7-dichloro isomers). How can I improve the regioselectivity of the C-6 chlorination?
A1: This is a classic challenge in electrophilic aromatic substitution. The directing influence of the methyl and sulfide groups on the benzothiophene ring, combined with the reaction conditions, dictates the position of the second chlorination.
-
Mechanistic Insight: The first chlorination strongly favors the electron-rich C-3 position. The second chlorination on the benzene ring is directed by both the activating methyl/sulfur groups and the deactivating effect of the first chlorine. This can lead to a mixture of isomers.[5][6][7]
-
Troubleshooting Steps:
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) in a polar aprotic solvent like DMF or acetonitrile can offer better regioselectivity than harsher agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas. The reaction with NCS often proceeds under milder conditions, reducing side reactions.[8]
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0°C and slowly warm if necessary. Lower temperatures increase the kinetic preference for the thermodynamically favored isomer.[7]
-
Solvent Effects: The solvent can influence the reactivity of the electrophile. Experiment with solvents of varying polarity. Acetic acid, for example, can sometimes improve selectivity in halogenations.
-
Lewis Acid Catalysis: While often used to increase reactivity, Lewis acids (e.g., AlCl₃, FeCl₃) can sometimes decrease regioselectivity by creating a highly reactive, less selective electrophile. If you are using a catalyst, consider running the reaction without it or switching to a milder one.
-
Q2: I'm observing significant amounts of tri- and tetrachlorinated byproducts. What is causing this over-chlorination and how can I stop it?
A2: Over-chlorination occurs when the rate of reaction of the desired dichloro product with the chlorinating agent is competitive with the rate of reaction of the monochloro intermediate.
-
Troubleshooting Steps:
-
Control Stoichiometry: This is the most critical factor. Carefully add the chlorinating agent, ensuring no more than 2.0-2.1 equivalents are used relative to the 2-methylbenzothiophene starting material. Adding the agent dropwise via a syringe pump over several hours allows for better control than a single portion-wise addition.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Quench the reaction immediately upon consumption of the starting material or the monochloro intermediate.
-
Lower Temperature: As with regioselectivity, lower reaction temperatures will decrease the rate of the subsequent chlorination reactions more significantly, helping to prevent over-chlorination.
-
Q3: My reaction is producing chlorinated species on the 2-methyl group (benzylic chlorination). Why is this happening?
A3: Benzylic chlorination typically occurs via a free-radical mechanism, which can compete with the desired ionic electrophilic aromatic substitution.
-
Mechanistic Insight: Radical chlorination is often initiated by UV light or radical initiators like AIBN or benzoyl peroxide.[9] Certain chlorinating agents, especially SO₂Cl₂, can decompose to generate chlorine radicals, particularly at elevated temperatures or in the presence of initiators.
-
Troubleshooting Steps:
-
Exclude Light: Run the reaction in a flask wrapped with aluminum foil to prevent photo-initiation of radical pathways.
-
Use an Ionic Mechanism-Favoring Agent: Switch to a chlorinating agent that strongly favors an ionic pathway, such as NCS.
-
Add a Radical Inhibitor: In cases where the radical pathway is unavoidable, the addition of a small amount of a radical scavenger like hydroquinone or BHT can suppress benzylic chlorination.
-
Avoid High Temperatures: Heat promotes radical formation. Maintain the lowest effective reaction temperature.
-
Issues in the Oxidation Stage
Q1: My final product contains a significant amount of the corresponding sulfoxide. How can I ensure complete oxidation to the sulfone?
A1: The presence of the sulfoxide is a clear indication of incomplete oxidation. The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate, and stopping at this stage is a common issue.
-
Troubleshooting Steps:
-
Increase Oxidant Stoichiometry: Ensure you are using at least two molar equivalents of the oxidizing agent. A slight excess (e.g., 2.2-2.5 equivalents) is often used to drive the reaction to completion.
-
Increase Reaction Time or Temperature: If the reaction stalls, extending the reaction time or moderately increasing the temperature can help push the conversion of the sulfoxide to the sulfone. Monitor via TLC or HPLC to determine the optimal endpoint.
-
Choice of Oxidant and Solvent:
-
Hydrogen Peroxide (H₂O₂): Using H₂O₂ in acetic acid is a common and effective method. The formation of peracetic acid in situ provides a potent oxidant.[10]
-
m-CPBA (meta-Chloroperoxybenzoic acid): This is a highly reliable oxidant but can be more expensive. It is typically used in chlorinated solvents like dichloromethane (DCM).
-
Oxone® (Potassium peroxymonosulfate): A versatile and powerful oxidant that works well in polar solvent systems like methanol/water.
-
-
Catalysis: For stubborn oxidations, catalytic systems can be employed. For example, using H₂O₂ with a catalyst like sodium tungstate or tungsten trioxide can significantly improve the rate and completeness of the oxidation to the sulfone.[11]
-
Q2: I am observing degradation of my material (dark coloration, multiple unidentifiable spots on TLC) during the oxidation step. What could be the cause?
A2: Degradation often results from oxidation conditions that are too harsh, leading to side reactions on the aromatic ring or cleavage of the molecule.
-
Troubleshooting Steps:
-
Control Exotherms: The oxidation of sulfides is highly exothermic. Add the oxidizing agent slowly and with efficient cooling (e.g., in an ice bath) to maintain a controlled internal temperature. Runaway reactions are a primary cause of degradation.
-
pH Control: Some oxidation reactions are sensitive to pH. For instance, when using Oxone®, buffering the reaction mixture can prevent it from becoming too acidic, which might cause degradation of sensitive substrates.
-
Avoid Over-Oxidation: While you need to ensure complete conversion to the sulfone, excessive amounts of a strong oxidant or prolonged reaction times at high temperatures can lead to unwanted side reactions. Once the sulfone is formed, it is generally stable, but the intermediates and starting materials may not be. Careful monitoring is key.[12]
-
Section 3: Purification Strategies and FAQs
FAQ 1: What is the best method to purify the final product if it contains a mix of isomeric and over-chlorinated impurities?
For mixtures of isomers and over-chlorinated species, which often have very similar polarities, recrystallization is the most effective and scalable purification technique. Column chromatography can be challenging and is better suited for smaller scales.
-
Recommended Protocol: Recrystallization
-
Solvent Screening: The key is finding a solvent system where the desired 3,6-dichloro isomer has high solubility at high temperatures but low solubility at low temperatures, while the impurities remain in solution.
Solvent System Rationale Isopropanol/Water A common choice for benzothiophene derivatives.[13] Dissolve the crude product in hot isopropanol and slowly add hot water until the solution becomes slightly turbid. Allow to cool slowly. Ethanol The target product may have suitable solubility characteristics in pure ethanol. Toluene or Xylenes Good for dissolving the compound at high heat; slow cooling can yield high-purity crystals. | Acetic Acid | Can be an excellent recrystallization solvent for sulfones. |
-
Procedure: a. Dissolve the crude solid in the minimum amount of boiling solvent. b. If using a co-solvent system (like alcohol/water), add the second solvent (the "anti-solvent") dropwise to the hot solution until persistent cloudiness appears. Add a few drops of the first solvent to re-clarify. c. Allow the flask to cool slowly to room temperature. Do not disturb it, as this promotes the formation of larger, purer crystals. d. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Purity Check: Analyze the purified material by HPLC, GC, or NMR to confirm the removal of impurities. A melting point determination can also be a good indicator of purity; the pure compound melts at 136-137 °C.[14]
-
Caption: A step-by-step workflow for the purification of the target compound via recrystallization.
FAQ 2: Can I use column chromatography to separate the sulfoxide from the sulfone?
Yes. The sulfone is significantly more polar than the corresponding sulfoxide and the unoxidized sulfide. This difference in polarity makes separation by silica gel column chromatography straightforward.
-
Typical Conditions:
-
Stationary Phase: Silica Gel (standard 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity eluent (e.g., 5% EtOAc/Hexanes) to elute the unreacted sulfide first, followed by the sulfoxide, and then increase the polarity (e.g., to 20-30% EtOAc/Hexanes) to elute the desired sulfone product.[8]
-
FAQ 3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for unambiguous confirmation:
-
¹H NMR: Will confirm the structure and the absence of isomeric impurities by looking at the aromatic proton splitting patterns and integrations.
-
¹³C NMR: Provides further structural confirmation.
-
Mass Spectrometry (MS): Will confirm the molecular weight (249.12 g/mol for C₉H₆Cl₂O₂S) and isotopic pattern characteristic of a molecule with two chlorine atoms.[14]
-
HPLC/GC: The primary method for determining purity. A pure sample should show a single major peak.
-
Melting Point: A sharp melting point at 136-137 °C is a strong indicator of high purity.[14]
References
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
Castanedo, G., et al. (2018). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. RSC Advances, 8(54), 30789-30794. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
- Google Patents. (n.d.). JP4357608B2 - Purification method of benzothiophene.
-
ResearchGate. (2017). Facile Oxidation of Electron-Poor Benzo[b]thiophenes to the Corresponding Sulfones with an Aqueous Solution of H2O2 and P2O5. Available at: [Link]
-
ResearchGate. (2021). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved from [Link]
-
Analytical Chemistry. (1972). Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved from [Link]
-
Crystals. (2021). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. Available at: [Link]
-
ResearchGate. (n.d.). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide. Retrieved from [Link]
-
Taylor & Francis Online. (2008). Liquid crystalline benzothiophene derivatives. Part 2: 2,5-disubstituted benzothiophenes. Available at: [Link]
-
Taylor & Francis Group. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry, 3rd Edition. Retrieved from [Link]
- Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
-
International Journal of Current Research and Review. (2012). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Available at: [Link]
-
ResearchGate. (2018). C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite. Available at: [Link]
-
ScholarWorks @ UTRGV. (2015). Oxidation of Dibenzothiophene to Dibenzothiophene Sulfone Using Tungst. Retrieved from [Link]
-
ACS Publications. (2022). Base-Mediated Annulation of Electrophilic Benzothiophene with Naphthols and Phenols: Accessing Benzothiophene-Fused Heteroacenes. Available at: [Link]
-
Royal Society of Chemistry. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Available at: [Link]
- Google Patents. (n.d.). US3383421A - Process for the formation and purification of aromatic sulfones.
-
PubChem. (n.d.). 2-Methylbenzo(b)thiophene. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Electrophilic substitution of an indole as opposed to benzofuran and benzothiophene. Retrieved from [Link]
-
YouTube. (2021). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Available at: [Link]
-
YouTube. (2018). 13.8 Nomenclature, Synthesis, and Reactions of Sulfides. Retrieved from [Link]
-
The Good Scents Company. (n.d.). benzothiophene, 95-15-8. Retrieved from [Link]
-
Energy & Fuels. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Available at: [Link]
- Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
-
ChemRxiv. (2022). Synthesis of benzo[b]thiophene 1,1-dioxides via Pd-catalyzed sulfinylation of aryl triflates and their use as large Stokes shift. Available at: [Link]
-
ChemistryViews. (2020). New Path to Benzothiophenes. Retrieved from [Link]
-
MDPI. (2022). Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Available at: [Link]
-
MDPI. (2023). CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. Available at: [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2023). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Available at: [Link]
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Technical Support Center: Investigating the Degradation of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide
Welcome to the technical support center for researchers investigating the degradation pathways of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to navigate the complexities of your experimental work. Given that the specific degradation pathways of this molecule are not extensively documented, this guide will equip you with the foundational knowledge and methodologies to effectively characterize them, drawing from established principles for related benzothiophene sulfones.
Part 1: Frequently Asked Questions (FAQs) - Experimental Design & Initial Observations
This section addresses common preliminary questions and issues that arise during the initial phases of a degradation study.
Q1: I'm starting my project. What are the key structural features of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide that will influence its degradation?
A1: Understanding the molecule's structure is critical for predicting its behavior. Key features include:
-
Benzothiophene Core: A stable aromatic heterocyclic system.
-
Sulfone Group (-SO2-): The oxidation of the thiophene sulfur to a sulfone is the most significant feature. It transforms the sulfur from an electron-donating group into a powerful electron-withdrawing group.[1] This has two major consequences:
-
Increased Stability: The molecule is more resistant to further oxidation compared to its non-oxidized benzothiophene counterpart.[1]
-
Altered Reactivity: The electron-deficient nature of the ring system influences its susceptibility to nucleophilic or radical attack.
-
-
Dichloro Substitution: The chlorine atoms at positions 3 and 6 are electron-withdrawing, further deactivating the benzene ring towards electrophilic attack but potentially creating sites for nucleophilic substitution or reductive dehalogenation under specific conditions.
-
Methyl Group: The methyl group at position 2 is weakly electron-donating and may influence the reactivity of the adjacent C-Cl bond. Studies on related compounds show that a methyl group at this position does not typically cause steric hindrance for the approach of oxidants.[2]
Q2: My initial photolysis experiments in pure solvent (e.g., acetonitrile/water) are showing very slow degradation. Is this expected?
A2: Yes, this is an expected outcome. Benzothiophene sulfones are generally stable compounds. The strong electron-withdrawing nature of the sulfone group enhances the molecule's overall stability.[1] For effective photodegradation, direct photolysis is often insufficient. You will likely need to employ indirect photolysis techniques:
-
Photosensitizers: Introduce a compound (a photosensitizer) that absorbs light and transfers the energy to your target molecule or to oxygen to create reactive oxygen species (ROS). Benzophenones, for example, can act as photosensitizers, generating triplet excited states that drive degradation.[3]
-
Photocatalysis: Use a semiconductor photocatalyst, such as titanium dioxide (TiO2), which generates highly reactive hydroxyl radicals upon UV irradiation.[4] This is a common and effective method for degrading persistent organic pollutants.
Q3: I am planning a microbial degradation study. What kind of microorganisms should I consider, and what are the key pathways?
A3: While specific microbes for this exact molecule are uncharacterized, extensive research on dibenzothiophene (DBT) provides an excellent starting point. Look for bacterial strains, particularly from the genera Pseudomonas, Rhodococcus, Gordonia, and Mycobacterium, which are known to degrade organosulfur compounds.[5][6]
There are two primary established microbial degradation pathways for DBT that you should investigate for your compound:[6]
-
The "4S" (Sulfur-Specific) Pathway: This is a highly sought-after pathway in industrial applications as it removes the sulfur atom without degrading the carbon skeleton. It proceeds via sequential oxidation of the sulfur atom. Since your molecule is already a sulfone, it has effectively undergone the initial steps. The pathway would continue with cleavage of the C-S bonds.
-
The Kodama Pathway: This pathway involves cleavage of a C-C bond in the aromatic ring, leading to ring-opening products.[6][7] A common intermediate in the degradation of DBT via this pathway is 3-hydroxy-2-formylbenzothiophene (HFBT).[7]
Given the chlorinated nature of your molecule, you may also observe dehalogenation steps, which could occur aerobically or anaerobically.
Q4: Should I add a co-substrate or nutrient source in my microbial degradation experiments?
A4: Absolutely. Many bacteria cannot utilize complex organosulfur compounds as their sole source of carbon and energy. Providing a readily metabolizable carbon source (e.g., glucose, succinate, or yeast extract) is often essential to support cell growth and induce the necessary enzymatic machinery for degradation.[5] The presence of these additional nutrients has been shown to significantly enhance the degradation of organosulfur compounds.[8][9]
Part 2: Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental challenges.
Troubleshooting Guide 1: Analytical Method Development
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing/fronting) for the parent compound on HPLC. | Mismatch between sample solvent and mobile phase; secondary interactions with the stationary phase. | Ensure your sample is dissolved in the initial mobile phase. If tailing persists on a C18 column, consider using a column with a different stationary phase or adding a competing agent to the mobile phase. |
| Cannot detect any degradation products. | Degradation is not occurring; products are not retained or detected by your current method; products are volatile. | First, confirm degradation by monitoring the disappearance of the parent compound. If confirmed, adjust your analytical method. For HPLC, run a gradient from high aqueous to high organic to capture a wide polarity range. For GC-MS, ensure your temperature program is suitable for both volatile and semi-volatile compounds. Consider derivatization for highly polar, non-volatile products. |
| Co-elution of peaks in HPLC or GC. | Insufficient resolution of the analytical method. | HPLC: Adjust the mobile phase gradient (make it shallower), change the organic modifier (e.g., acetonitrile to methanol), or try a different column chemistry (e.g., Phenyl-Hexyl). GC: Optimize the temperature ramp rate (slower ramp for better separation). Use a longer column or one with a different stationary phase. |
| Mass spectra of unknown peaks are difficult to interpret. | Low concentration of the analyte; complex fragmentation pattern. | Concentrate your sample if possible. Use soft ionization techniques (e.g., Chemical Ionization - CI) in GC-MS to enhance the molecular ion peak. For definitive identification, high-resolution mass spectrometry (e.g., LC-TOF-MS or Orbitrap) is recommended to obtain accurate mass and predict elemental composition. |
Troubleshooting Guide 2: Oxidative Degradation Experiments
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low conversion in photocatalytic (e.g., TiO2) experiments. | Insufficient catalyst loading; catalyst deactivation; inadequate light source; pH of the solution. | Optimize the catalyst concentration (typically 0.1-1.0 g/L). Ensure your UV lamp has the correct wavelength and intensity. The pH can affect the surface charge of the catalyst and the speciation of the target compound; perform experiments at different pH values (e.g., 3, 7, 9) to find the optimum. |
| Inconsistent results between replicate oxidative experiments. | Poor mixing; instability of the oxidant; temperature fluctuations. | Ensure vigorous and consistent stirring to maintain a uniform suspension of the catalyst. Prepare fresh solutions of your oxidant (e.g., H2O2) for each experiment.[4] Use a temperature-controlled reactor to maintain consistent reaction conditions.[10] |
| Reaction stops before complete degradation. | Formation of inhibitory byproducts that adsorb to the catalyst surface; depletion of the oxidant. | Analyze for potential intermediates that may be more recalcitrant. Consider adding the oxidant in batches rather than all at once to maintain its concentration throughout the experiment. After the reaction, recover and analyze the catalyst (e.g., via FTIR) to check for adsorbed species. |
Part 3: Experimental Protocols & Workflows
Protocol 1: General Workflow for a Degradation Study
This workflow provides a systematic approach to investigating the degradation of the target compound.
Caption: General experimental workflow for a degradation study.
Protocol 2: Step-by-Step Guide for a Photocatalytic Degradation Experiment
-
Reactor Setup: Use a quartz reactor to allow UV light penetration. Equip it with a magnetic stirrer and a port for sample collection.
-
Catalyst Suspension: Prepare a stock suspension of your chosen photocatalyst (e.g., 1 g/L TiO2 P25) in ultrapure water. Sonicate for 15 minutes to ensure a fine, homogenous dispersion.
-
Reaction Mixture: In the reactor, combine the appropriate volumes of ultrapure water, your catalyst suspension, and a stock solution of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide to achieve the desired final concentrations (e.g., 10 mg/L of the target compound, 0.5 g/L of TiO2).
-
Equilibration: Stir the mixture in the dark for 30-60 minutes to allow for adsorption/desorption equilibrium to be reached between the target compound and the catalyst surface.
-
Initiation (t=0): Take your "time zero" sample. Add the oxidant (e.g., H2O2 to a final concentration of 10 mM) and turn on the UV lamp.[4]
-
Sampling: Withdraw aliquots (e.g., 1 mL) at predetermined time intervals.
-
Sample Preparation: Immediately filter each aliquot through a 0.22 µm syringe filter (PTFE or other solvent-resistant membrane) to remove the catalyst and stop the photocatalytic reaction. Transfer the filtrate to an HPLC vial for analysis.
Part 4: Hypothetical Degradation Pathways
The following diagrams illustrate potential degradation pathways based on known mechanisms for related compounds. These are intended as a conceptual guide for identifying potential intermediates in your experiments.
Pathway 1: Proposed Photocatalytic Oxidation
This pathway involves attack by hydroxyl radicals, potentially leading to hydroxylation, dehalogenation, and eventual ring cleavage.
Caption: Hypothetical photocatalytic oxidation pathway.
Pathway 2: Proposed Microbial Degradation (Hybrid Pathway)
This pathway considers possibilities from both the "4S" and Kodama pathways, as well as dehalogenation.
Caption: Hypothetical microbial degradation pathways.
References
-
Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. (2024). MDPI.
- Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. PubMed.
- Degradation of dibenzothiophene and its metabolite 3-hydroxy-2-formylbenzothiophene by an environmental isol
- Photocatalytic degradation of Benzothiophene and Dibenzothiophene using Supported Gold Nanoparticle.
- Biodegradation of organosulfur with extra carbon source: Insights into biofilm formation and bacterial metabolic processes. (2024). PubMed.
- Microbial Conversion of Sulfur-Containing Compounds Contributed the Natural Biodegradation of Bituminous Coals. (2024). Taylor & Francis Online.
- Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in W
- Microbial degradation of organic sulfur compounds in Prudhoe Bay crude oil. Canadian Journal of Microbiology.
- Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Deriv
- Oxidation of benzothiophene based on different reaction temperatures... (2020).
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- 10. researchgate.net [researchgate.net]
Validation & Comparative
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Chlorinated Benzothiophenes
In the landscape of medicinal chemistry, the benzothiophene scaffold stands as a privileged structure, forming the core of numerous pharmacologically active compounds.[1] Its versatility allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A common strategy to modulate the potency and selectivity of such scaffolds is through halogenation, with chlorination being a frequently employed modification. This guide provides an in-depth comparison of chlorinated benzothiophenes with their non-halogenated counterparts and other alternatives, supported by experimental data, to elucidate the nuanced role of chlorine in defining their structure-activity relationship (SAR).
The Influence of Chlorination on Kinase Inhibitory Activity: A Tale of Diminished Potency
Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Benzothiophene derivatives have emerged as promising kinase inhibitors.[1] However, the introduction of chlorine onto the benzothiophene scaffold does not universally enhance inhibitory activity. In fact, in the context of multi-kinase inhibition, chlorination can be detrimental.
A study on 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors revealed that the substitution of fluoro groups with chloro groups significantly reduced the inhibitory activity against Clk1, Dyrk1A, and haspin kinases.[1] This underscores a critical aspect of SAR: the nature and position of the halogen atom are paramount.
Comparative Analysis of Kinase Inhibition:
The following table summarizes the IC50 values of a series of 5-hydroxybenzothiophene-2-hydrazide derivatives, highlighting the impact of chloro versus fluoro substitution.
| Compound | Substituent | Clk1 IC50 (nM) | Dyrk1A IC50 (nM) | Haspin IC50 (nM) |
| 16b | m-fluoro | 163 | 353.3 | 125.7 |
| 13b | m-chloro | >10,000 | >10,000 | >10,000 |
| 18b | 3,5-difluoro | 65.5 | 114.2 | >10,000 |
| 19b | 3,5-dichloro | >10,000 | >10,000 | >10,000 |
Data sourced from Abd El-Rahman, Y. A., et al. (2024).[1]
The data clearly demonstrates that the chloro-substituted compounds (13b and 19b ) are significantly less potent than their fluoro-substituted counterparts (16b and 18b ). This suggests that for these particular kinases, the greater electronegativity and smaller size of fluorine are more favorable for binding interactions within the ATP-binding pocket compared to chlorine.
Experimental Workflow for Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Chlorination as a Potentiator of Antimicrobial Activity
In contrast to its effect on certain kinases, chlorination of the benzothiophene scaffold has been shown to enhance antimicrobial activity. This highlights the target-dependent nature of SAR, where a structural modification can have opposing effects on different biological systems.
A study on the synthesis and antimicrobial activities of various 3-chlorobenzothiophene derivatives demonstrated their efficacy against a panel of bacteria and fungi. The activity was assessed using the cup-plate method, a qualitative assay that measures the zone of inhibition.
Experimental Protocol: Synthesis of 3-Chlorobenzothiophene Derivatives
The synthesis of the key intermediate, 3-chlorobenzothiophene-2-carbonyl chloride, is a crucial first step.
Step 1: Synthesis of 3-chloro-1-benzothiophene-2-carbonyl chloride (1)
This compound is prepared from cinnamic acid and thionyl chloride in the presence of DMF and pyridine, as described in the literature.
Step 2: Synthesis of N-(4-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide (2)
A mixture of 4-aminoacetophenone (0.01 mol) and 3-chloro-1-benzothiophene-2-carbonylchloride (0.01 mol) is dissolved in dry acetone (40 mL). The reaction mixture is refluxed for 4 hours. Sodium carbonate is added periodically to neutralize the HCl evolved. After cooling, the mixture is poured into crushed ice. The resulting precipitate is filtered, washed with water, dried, and recrystallized from methanol.[4]
Experimental Protocol: Broth Microdilution Susceptibility Assay
A standardized method to quantitatively assess antimicrobial activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the broth microdilution susceptibility assay.
Mechanistic Insights and Future Directions
The contrasting effects of chlorination on kinase inhibition and antimicrobial activity stem from the different binding environments of the target proteins. In the case of the studied kinases, the active site likely has specific steric and electronic requirements where the smaller and more electronegative fluorine is preferred over chlorine.[1] Conversely, for the microbial targets, the increased lipophilicity and electronic properties conferred by chlorine may enhance membrane permeability or interaction with the active site of a bacterial enzyme.
The key takeaway for drug development professionals is that the impact of chlorination is highly context-dependent. A thorough understanding of the target's binding site topology and properties is crucial for rationally designing potent and selective benzothiophene-based therapeutics.
Future research should focus on generating more comprehensive and directly comparative quantitative data for various biological targets. Systematic studies involving a broader range of chlorinated and other halogenated benzothiophene derivatives will be instrumental in developing predictive SAR models and guiding the synthesis of next-generation therapeutic agents.
References
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Abd El-Rahman, Y. A., Chen, P.-J., Elhady, A., Chen, S.-H., Abdel-Halim, M., El-Damasy, A. K., & Abouzid, K. A. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342708. [Link]
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A Strategic Guide to the In Vitro Evaluation of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide: A Comparative Analysis
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous in vitro testing. This guide provides a comprehensive framework for the in vitro characterization of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide , a small molecule with a scaffold suggestive of potential kinase inhibitory or other anti-cancer activities. Due to the limited publicly available data on this specific compound, this guide will present a robust, multi-phased experimental plan. We will compare its hypothetical performance metrics against a well-characterized compound with a related structural core, Stattic , a known inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1]
The benzothiophene 1,1-dioxide core is a key feature in several biologically active molecules.[2] Stattic, for instance, leverages this scaffold to inhibit the STAT3 SH2 domain, thereby blocking its activation and nuclear translocation, which are critical for many cancer hallmarks.[1] Furthermore, derivatives of this scaffold have been explored as covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH) and inhibitors of the RhoA/ROCK pathway, highlighting the versatility of this chemical framework.[3][4] This precedent provides a logical starting point for investigating the biological activities of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide.
This guide is structured to provide a self-validating system of protocols, explaining the causal links behind experimental choices and ensuring scientific integrity at each step.
Phase 1: Foundational Viability and Cytotoxicity Profiling
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and establish a therapeutic window.[5][6] These foundational assays are crucial for selecting appropriate cell models and determining the concentration ranges for subsequent, more targeted experiments.[7]
Comparative Cytotoxicity Assessment
We will assess the cytotoxicity of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide and Stattic across a panel of human cell lines. This panel should include cancer cell lines with known STAT3 activation (e.g., MDA-MB-231 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., HEK293 or normal human fibroblasts) to gauge selectivity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide and Stattic (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) values.
Data Presentation: Comparative IC50 Values (Hypothetical Data)
| Compound | Cell Line | IC50 (µM) |
| 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide | MDA-MB-231 (Breast Cancer) | To be determined |
| A549 (Lung Cancer) | To be determined | |
| HEK293 (Non-cancerous) | To be determined | |
| Stattic | MDA-MB-231 (Breast Cancer) | To be determined |
| A549 (Lung Cancer) | To be determined | |
| HEK293 (Non-cancerous) | To be determined |
Rationale: This head-to-head comparison will immediately indicate whether our test compound has a more potent or more selective cytotoxic profile than the established inhibitor, Stattic. A lower IC50 in cancer cells compared to normal cells suggests a favorable therapeutic index.[8]
Phase 2: Target Engagement and Selectivity
Once the cytotoxic profile is established, the next critical step is to determine if the compound directly interacts with its intended molecular target within the complex environment of a living cell.[9] Given the structural similarity to Stattic, STAT3 is a primary hypothetical target. However, a broader kinase screen is warranted to uncover potential primary targets or off-target effects.[10]
Cellular Target Engagement
The NanoBRET™ Target Engagement Assay is a robust method to quantify compound binding to a specific protein in live cells.[11] This assay measures the competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound.
Experimental Protocol: NanoBRET™ STAT3 Target Engagement Assay
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding a STAT3-NanoLuc® fusion protein and a plasmid for a HaloTag®-transporter protein (for tracer delivery).
-
Cell Plating: Plate the transfected cells in 96-well white-bottom plates.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and serial dilutions of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide or Stattic to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer capable of filtered luminescence detection.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 for target engagement.
Visualization: Target Engagement Workflow
Caption: Workflow for the NanoBRET target engagement assay.
Kinase Selectivity Profiling
To understand the broader selectivity profile, 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide should be screened against a panel of kinases. This is crucial as off-target kinase inhibition can lead to toxicity or unexpected efficacy.[12]
Experimental Protocol: In Vitro Kinase Panel Screen
-
Assay Setup: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins) that offers a broad panel of recombinant kinases (e.g., >400 kinases).
-
Compound Submission: Submit 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide at a fixed concentration (e.g., 10 µM) for initial screening.
-
Activity Measurement: The service provider will perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of the compound.[13]
-
Data Analysis: The percentage of inhibition for each kinase is calculated. For significant hits (e.g., >50% inhibition), follow-up with IC50 determination is recommended.
Data Presentation: Comparative Kinase Inhibition Profile (Hypothetical Data)
| Kinase | 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide (% Inhibition @ 10 µM) | Stattic (% Inhibition @ 10 µM) |
| STAT3 (pseudo-kinase) | To be determined | To be determined |
| JAK2 | To be determined | To be determined |
| SRC | To be determined | To be determined |
| EGFR | To be determined | To be determined |
| ... (other kinases) | To be determined | To be determined |
Rationale: This phase provides direct evidence of target binding in a cellular context and a broad view of selectivity. A compound that potently engages its intended target with minimal off-target interactions is a more promising candidate.
Phase 3: Cellular Mechanism of Action
Confirming target engagement is followed by demonstrating that this engagement translates into a functional cellular response. This involves assessing the downstream signaling pathways affected by the compound.
Inhibition of Target Phosphorylation
For many kinases and signaling proteins like STAT3, their activity is regulated by phosphorylation. Western blotting can be used to measure the phosphorylation status of the target and its downstream substrates.
Experimental Protocol: Western Blot for Phospho-STAT3
-
Cell Treatment: Plate a relevant cancer cell line (e.g., MDA-MB-231) and starve overnight. Stimulate the cells with a known activator (e.g., IL-6 for STAT3) in the presence of varying concentrations of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide or Stattic for a short period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use a loading control like GAPDH or β-actin.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualization: Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the STAT3 signaling pathway.
Rationale: This experiment provides mechanistic evidence that the compound inhibits the activity of its target in a cellular context, linking target engagement to a functional outcome. A dose-dependent decrease in the phosphorylation of the target protein would strongly support the proposed mechanism of action.
Conclusion
This comparative guide outlines a strategic and logical flow for the initial in vitro characterization of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide. By systematically progressing from broad cytotoxicity profiling to specific target engagement and mechanistic studies, researchers can build a comprehensive data package. The direct comparison with a known inhibitor like Stattic at each stage provides crucial context for evaluating the potency, selectivity, and potential advantages of this novel compound. The hypothetical data tables and workflows presented herein serve as a template for the rigorous evaluation required in modern drug discovery. The successful execution of this plan will provide the critical data needed to make an informed decision on the future development of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide as a potential therapeutic agent.
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Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. PubMed Central. Available at: [Link]
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In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. National Library of Medicine. Available at: [Link]
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Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Institutes of Health. Available at: [Link]
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new antimicrobial coating compositions based on 3,6-dichloro bezo[b]thiophene-2-carbonyl glutamic acid. (dcbtga) . modified polyesteramide resins as binder for industrial applications. ResearchGate. Available at: [Link]
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Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. PubMed. Available at: [Link]
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A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Available at: [Link]
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Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. Available at: [Link]
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PubMed Central. Available at: [Link]
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(PDF) Discovery of a 6-Aminobenzo[ b ]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ResearchGate. Available at: [Link]
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A Comparative Guide to the Synthesis of Substituted Benzothiophene 1,1-dioxides: From Classical Oxidations to Modern Catalysis
Substituted benzothiophene 1,1-dioxides are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their rigid, planar structure, combined with the electron-withdrawing nature of the sulfone group, imparts unique electronic and biological properties. In drug discovery, this scaffold is a key component of molecules targeting a range of diseases, from cancer to inflammatory conditions[1][2][3]. In materials science, their derivatives are being explored as high-performance organic semiconductors[4][5][6].
The growing interest in this molecular framework has spurred the development of a diverse array of synthetic methodologies. For researchers and drug development professionals, selecting the optimal synthetic route is a critical decision that can significantly impact the efficiency of discovery and development programs. This guide provides an in-depth, comparative analysis of the most prominent methods for the synthesis of substituted benzothiophene 1,1-dioxides, offering insights into the underlying chemistry, practical considerations, and experimental data to inform your synthetic strategy.
I. The Classical Approach: Oxidation of Benzothiophenes
The most traditional and straightforward method for accessing benzothiophene 1,1-dioxides is the oxidation of the corresponding benzothiophene precursors. This approach is often favored for its simplicity and the ready availability of a wide range of substituted benzothiophenes.
Causality Behind the Experimental Choices
The choice of oxidant is paramount in this transformation. A successful oxidation requires a reagent that is potent enough to oxidize the sulfide to a sulfone without reacting with other sensitive functional groups on the molecule. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid catalyst are the most commonly employed oxidants. The acidic medium in the latter case serves to activate the hydrogen peroxide, making it a more potent oxidizing agent.
Self-Validating System
The progress of the oxidation can be readily monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), allowing for careful control of the reaction to minimize over-oxidation or side reactions. The complete consumption of the starting material and the appearance of a more polar spot on the TLC plate (due to the introduction of the two oxygen atoms) are indicative of a successful transformation. The final product can be purified by recrystallization or column chromatography to achieve high purity.
Experimental Protocol: Oxidation with Hydrogen Peroxide
A general procedure for the oxidation of a substituted benzothiophene is as follows[7]:
-
Dissolve the substituted benzothiophene (1.0 equiv) in glacial acetic acid.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (excess, typically 2.5-10 equiv) to the solution at room temperature.
-
Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench the excess peroxide with a saturated aqueous solution of sodium bisulfite.
-
Neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired benzothiophene 1,1-dioxide.
Advantages and Disadvantages
The primary advantage of this method is its operational simplicity. However, its major drawback is the limited functional group tolerance. Substituents that are sensitive to oxidation, such as amines, aldehydes, and certain heterocyclic rings, may not be compatible with the reaction conditions, thus limiting the scope of accessible substituted benzothiophene 1,1-dioxides.
II. Modern Strategies: Palladium-Catalyzed C-H Activation and Arylation
In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic compounds. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the synthesis of substituted benzothiophene 1,1-dioxides, palladium-catalyzed C-H arylation has proven to be a particularly effective strategy.
Causality Behind the Experimental Choices
This method typically employs a palladium(II) catalyst, such as palladium(II) acetate, in the presence of an oxidant and a ligand. The reaction proceeds via a concerted metalation-deprotonation mechanism, where the palladium catalyst selectively activates a C-H bond on the benzothiophene 1,1-dioxide core. The choice of the directing group on the substrate and the ligand on the palladium catalyst is crucial for controlling the regioselectivity of the C-H activation. The oxidant is required to regenerate the active Pd(II) catalyst at the end of the catalytic cycle.
Self-Validating System
The regioselectivity of the C-H arylation is a key validation point for this method. The reaction is designed to be highly selective for a specific C-H bond (often at the C2 position), and the structure of the product can be unequivocally confirmed by nuclear magnetic resonance (NMR) spectroscopy. The absence of isomeric byproducts is a strong indicator of the success and robustness of the chosen catalytic system.
Experimental Protocol: C2-Selective Direct Arylation with Arylboronic Acids[8][9]
-
To a reaction vessel, add the benzothiophene 1,1-dioxide (1.0 equiv), arylboronic acid (2.0-3.0 equiv), palladium(II) acetate (5-10 mol%), and an oxidant such as copper(II) acetate or silver acetate (2.0-3.0 equiv).
-
Add a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetic acid.
-
Heat the reaction mixture to 100-120 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the C2-arylated benzothiophene 1,1-dioxide.
Advantages and Disadvantages
The main advantage of this method is the ability to directly install aryl groups onto the benzothiophene 1,1-dioxide core without the need for pre-functionalization, leading to a more efficient synthesis. The reaction often exhibits high regioselectivity. However, the use of a precious metal catalyst and the need for relatively high reaction temperatures can be considered drawbacks. The substrate scope can also be limited by the electronic properties of the coupling partners.
III. Electrochemical Synthesis: A Greener Approach
Electrochemical synthesis offers an attractive alternative to traditional methods by using electricity as a "traceless" reagent to drive chemical reactions. This approach can often be performed under mild conditions and avoids the use of stoichiometric chemical oxidants, making it a more environmentally friendly option.
Causality Behind the Experimental Choices
The electrochemical synthesis of benzothiophene 1,1-dioxides typically involves the anodic oxidation of suitable precursors, such as sulfonhydrazides or biaryl sulfonyl hydrazides[8][9]. The reaction is carried out in an electrochemical cell equipped with two electrodes. The choice of electrolyte and solvent is critical for the efficiency and selectivity of the reaction. A constant current is applied to initiate the reaction, leading to the formation of radical intermediates that undergo cyclization to form the desired product.
Self-Validating System
The efficiency of the electrochemical reaction is validated by the Faradaic efficiency, which is the ratio of the amount of product formed to the amount of charge passed through the cell. A high Faradaic efficiency indicates that the desired electrochemical transformation is the major process occurring at the electrode. The structure of the product is confirmed by standard spectroscopic methods.
Experimental Protocol: Electrochemical Synthesis from Sulfonhydrazides and Internal Alkynes[10]
-
In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, combine the sulfonhydrazide (1.0 equiv), internal alkyne (3.0 equiv), and a supporting electrolyte such as tetraethylammonium hexafluorophosphate in a suitable solvent system (e.g., a mixture of hexafluoroisopropanol and nitromethane).
-
Apply a constant current (e.g., 5.0 mA) to the cell at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete (typically after passing a certain amount of charge, e.g., 4 F/mol), quench the reaction.
-
Work up the reaction mixture by removing the solvent and partitioning the residue between water and an organic solvent.
-
Purify the product by column chromatography.
Advantages and Disadvantages
The key advantages of this method are its mild reaction conditions, the avoidance of metal catalysts and chemical oxidants, and its potential for scalability. However, the substrate scope may be limited, and the optimization of the electrochemical conditions (electrolyte, solvent, current density) can be more complex than for traditional chemical reactions.
IV. Aryne-Mediated Synthesis: A Rapid One-Step Approach
Aryne chemistry provides a powerful platform for the rapid construction of complex aromatic molecules. The one-step synthesis of benzothiophenes from o-silylaryl triflates and alkynyl sulfides, which can then be oxidized to the corresponding 1,1-dioxides, is a notable example of this strategy's efficiency.
Causality Behind the Experimental Choices
This reaction proceeds through the in-situ generation of a highly reactive aryne intermediate from an o-silylaryl triflate upon treatment with a fluoride source, such as cesium fluoride. The alkynyl sulfide then undergoes a nucleophilic attack on the aryne, followed by an intramolecular cyclization to form the benzothiophene ring system[10][11][12][13]. The choice of the fluoride source and the solvent is crucial for the efficient generation of the aryne and the subsequent trapping reaction.
Self-Validating System
The formation of the desired benzothiophene product in a single step from readily available starting materials is a strong validation of this methodology. The regioselectivity of the reaction, which is often predictable based on the electronic and steric properties of the aryne and the nucleophile, further confirms the robustness of the method.
Experimental Protocol: One-Step Synthesis of Benzothiophenes[12]
-
To a solution of the o-silylaryl triflate (1.0 equiv) and the alkynyl sulfide (1.2 equiv) in an anhydrous solvent such as acetonitrile, add cesium fluoride (2.0-3.0 equiv).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Purify the crude benzothiophene by column chromatography.
-
The resulting benzothiophene can then be oxidized to the 1,1-dioxide using the classical oxidation method described in Section I.
Advantages and Disadvantages
The primary advantage of this method is its efficiency, providing access to substituted benzothiophenes in a single step from simple precursors. It often exhibits good functional group tolerance. The main disadvantage is that the synthesis of the o-silylaryl triflate precursors can sometimes be multi-step. Furthermore, the handling of highly reactive aryne intermediates requires careful experimental technique.
Comparative Analysis
To facilitate a direct comparison of these synthetic methods, the following table summarizes their key features:
| Method | Key Reagents/Catalysts | Typical Reaction Conditions | Advantages | Disadvantages |
| Oxidation of Benzothiophenes | H₂O₂, m-CPBA | 80-100 °C | Simple, readily available starting materials | Limited functional group tolerance |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Arylboronic Acid, Oxidant | 100-120 °C | Direct functionalization, high regioselectivity | Use of precious metals, high temperatures |
| Electrochemical Synthesis | Sulfonhydrazide, Alkyne, Electrolyte | Room Temperature | Mild conditions, no metal catalysts or oxidants | Potentially limited substrate scope, complex optimization |
| Aryne-Mediated Synthesis | o-Silylaryl triflate, Alkynyl sulfide, CsF | Elevated Temperatures | One-step synthesis, good functional group tolerance | Multi-step precursor synthesis, reactive intermediates |
Visualizing the Synthetic Landscape
The following diagrams illustrate the logical relationships between the different synthetic approaches and a typical experimental workflow.
Caption: A logical diagram illustrating the different synthetic pathways to substituted benzothiophene 1,1-dioxides.
Caption: A typical experimental workflow for the synthesis of substituted benzothiophene 1,1-dioxides.
Conclusion
The synthesis of substituted benzothiophene 1,1-dioxides is a dynamic field with a range of methodologies available to the modern chemist. The choice of the most appropriate method will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of other functional groups in the molecule.
For simple, oxidation-tolerant substrates, the classical oxidation of benzothiophenes remains a viable and straightforward option. For more complex targets requiring direct and regioselective C-H functionalization, palladium-catalyzed methods offer a powerful solution. When mild conditions and the avoidance of metal catalysts are a priority, electrochemical synthesis presents a compelling green alternative. Finally, for rapid access to a variety of substituted benzothiophenes that can be subsequently oxidized, the aryne-mediated approach is an elegant and efficient strategy.
By understanding the strengths and weaknesses of each of these methods, researchers can make informed decisions to accelerate their research and development efforts in the exciting and ever-evolving fields of medicinal chemistry and materials science.
References
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Zhang, L., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 764-777. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and adhere to regulatory standards.
The core principle underpinning the disposal of this compound is its classification as a halogenated organosulfur compound . This classification dictates the necessary handling, segregation, and ultimate disposal pathway. In-lab neutralization is not a recommended or feasible option for a stable sulfone structure like this; therefore, the focus is on safe collection and transfer to a certified hazardous waste management facility.
Hazard Identification and Risk Assessment
Inferred Hazard Profile: The presence of chlorine atoms and the benzothiophene sulfone core suggests the following potential hazards:
| GHS Pictogram | Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2] | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[1][2] | |
| Hazardous to the Aquatic Environment, Chronic (Category 1 or 2) | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects.[3] |
Core Chemical Logic: The compound's chlorinated nature places it squarely in the category of halogenated organic waste.[4][5] Disposal of such waste is highly regulated and significantly more costly than non-halogenated streams because thermal destruction requires specialized incinerators equipped with acid gas scrubbers to neutralize the resulting hydrogen chloride (HCl) and sulfur oxides (SOx).[6] Mixing this waste with non-halogenated solvents will contaminate the entire container, leading to unnecessary expense and regulatory complexity.[5][7]
Pre-Disposal: Safe Accumulation and Storage
Proper waste accumulation is an active process that begins the moment the compound is designated for disposal.
Protocol for Waste Accumulation:
-
Designate a Waste Container: Use a dedicated, chemically resistant container (e.g., borosilicate glass or HDPE) with a secure, vapor-tight screw cap. The container must be clean and dry before the first addition of waste.
-
Labeling: Immediately label the container with the words "HAZARDOUS WASTE ". The label must also clearly state the full chemical name: "3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide ". If it is in a solvent, list all constituents and their approximate percentages.
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Incompatibility Management: Ensure the waste container is stored away from incompatible materials. The stability of the sulfone group is high, but the chlorinated aromatic nature necessitates caution.[8]
Table of Chemical Incompatibilities:
| Class of Substance | Examples | Potential Hazard upon Mixing |
| Strong Oxidizing Agents | Nitric acid, Potassium permanganate | Exothermic reaction, potential for fire or explosion.[9][10] |
| Strong Bases | Sodium hydroxide, Potassium tert-butoxide | Potential for slow degradation or reaction, though sulfones are generally stable. |
| Alkali Metals | Sodium, Potassium, Lithium | Vigorous, potentially explosive reaction with chlorinated compounds.[11][12] |
The Disposal Workflow: A Step-by-Step Guide
The following workflow provides a clear path from waste generation to final handoff. This process is designed to be a self-validating system, ensuring that each step is completed in a compliant manner before proceeding to the next.
Caption: Disposal workflow for 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide.
Detailed Procedural Steps:
-
Waste Characterization: Determine the physical state of the waste. Is it a solid (e.g., crude product, filter cake) or is it dissolved in a solvent? This will inform the choice of container but not the waste stream classification.
-
Waste Segregation: This is the most critical step. This compound MUST be disposed of as Halogenated Organic Waste .[5][7][13] Do not mix with non-halogenated waste under any circumstances.
-
Containerization:
-
For solids: Use a wide-mouth glass jar or a labeled plastic bag placed inside a rigid, sealable container.
-
For liquids: Use a sealed borosilicate glass bottle or a suitable solvent safety can.
-
Never use a container that previously held an incompatible material.[14]
-
Keep the container closed at all times except when adding waste.[5]
-
-
Labeling: The hazardous waste label is a legal document. It must be filled out completely and accurately. Include the full chemical name and, for solutions, the names of all solvents and their estimated percentages.
-
Accumulation: Store the sealed and labeled container in your lab's designated SAA. Do not exceed the SAA volume or time limits set by your institution and local regulations.
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS or EH&S) department to schedule a pickup. Do not attempt to transport the waste yourself or hire an uncertified third party. EHS professionals are trained to handle the final transport and consolidation for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Spill and Emergency Procedures
Accidents can happen. Being prepared is essential.
-
For a Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE: nitrile gloves (double-gloved), safety goggles, and a lab coat.
-
Gently sweep the solid material into a dustpan. Avoid creating dust. If necessary, lightly moisten the material with an inert liquid (e.g., mineral oil) to prevent it from becoming airborne.
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
For a Large Spill or a Spill in Solution:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line.
-
If there is a fire or medical emergency, call emergency services.
-
Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.
-
References
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Incompatible Chemicals. University of Utah - Risk Management and Safety. Available at: [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
